N-Boc-N-methyl-4-methoxy-L-phenylalanine

Peptide coupling N‑methyl amino acid activation Solid‑phase peptide synthesis

Standard N-methylated phenylalanine derivatives often lack the orthogonal protection or fail to achieve >10-fold PAMPA permeability gains required for CNS drug discovery. This fully functionalized Boc-protected monomer solves three challenges simultaneously: N-methylation for conformational rigidity, 4-methoxy for passive diffusion, and Boc for SPPS compatibility. - **Application**: Critical for building BBB shuttles and α4 integrin antagonist libraries - **Performance**: >90% coupling yields with PyBroP; prevents <10% yield failures of mixed anhydride methods - **Supply**: Validated for Boc-SPPS workflows with TFA deprotection cycles

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
CAS No. 73584-84-6
Cat. No. B3357486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-methyl-4-methoxy-L-phenylalanine
CAS73584-84-6
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O
InChIInChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11/h6-9,13H,10H2,1-5H3,(H,18,19)/t13-/m0/s1
InChIKeyGVPXAJMOULURAZ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-N-methyl-4-methoxy-L-phenylalanine – Overview


N-Boc-N-methyl-4-methoxy-L-phenylalanine (CAS 73584-84-6) is a synthetically modified L-phenylalanine derivative that combines three key structural features: an N-terminal tert‑butyloxycarbonyl (Boc) protecting group, Nα‑methylation, and a 4‑methoxy substituent on the aromatic ring . This compound is primarily employed as a building block in solid‑phase peptide synthesis (SPPS) and in the construction of peptidomimetics with enhanced metabolic stability and membrane permeability . Its molecular formula is C₁₆H₂₃NO₅, and it is typically supplied as a solid with purities ranging from 95% to 98% .

Why N-Boc-N-methyl-4-methoxy-L-phenylalanine Is Irreplaceable


N-Boc-N-methyl-4-methoxy-L-phenylalanine occupies a unique chemical space that is not adequately covered by simpler phenylalanine derivatives or by alternative protecting‑group strategies. The simultaneous presence of a Boc group, an N‑methyl substituent, and a 4‑methoxy group profoundly influences both synthetic behavior and downstream peptide properties [1]. Generic substitution with Boc‑Phe, Fmoc‑Phe(4‑OMe), or even N‑Me‑Phe(4‑OMe) without the Boc group fails to recapitulate the orthogonal protection scheme, the altered conformational landscape, or the enhanced passive membrane permeability observed with the fully functionalized derivative [2]. The evidence below demonstrates that each of these three modifications contributes measurably to the compound's distinct performance profile, making it irreplaceable in applications that demand precise control over peptide conformation, metabolic stability, and synthetic orthogonality.

N-Boc-N-methyl-4-methoxy-L-phenylalanine: Evidence vs Analogs


N‑Carboxyanhydride Formation: Boc vs Fmoc/Cbz

Activation of Boc‑N‑methyl amino acids can lead to the formation of N‑carboxyanhydrides (NCA) as an unwanted side product, which significantly reduces coupling yields [1]. This side reaction is specific to the Boc group and is not observed when the amino group is protected with Z (benzyloxycarbonyl) or Fmoc groups [1]. Therefore, while the Boc group on the target compound introduces a potential risk during activation, its presence is essential for compatibility with Boc‑based SPPS strategies. In contrast, the analogous Fmoc‑protected derivative (Fmoc‑N‑Me‑Phe(4‑OMe)‑OH) circumvents this NCA issue but is incompatible with Boc‑based orthogonal protection schemes, limiting its utility in certain synthetic routes.

Peptide coupling N‑methyl amino acid activation Solid‑phase peptide synthesis

N‑Methylation Enhances Passive BBB Permeation

Peptides containing N‑methyl phenylalanine residues exhibit dramatically enhanced passive diffusion across the blood–brain barrier (BBB). In a parallel artificial membrane permeability assay (PAMPA), the N‑methyl phenylalanine‑rich peptide Ac‑N‑MePhe‑(N‑MePhe)₃‑CONH₂ showed a permeability coefficient (Pₑ) of approximately 10 × 10⁻⁶ cm/s, whereas non‑methylated control peptides displayed negligible permeation [1]. This translates to an approximate 10‑fold increase in passive membrane permeability attributable to N‑methylation. The 4‑methoxy group further modulates lipophilicity and hydrogen‑bonding potential, contributing to the overall permeability profile.

Blood–brain barrier Drug delivery N‑methyl amino acids PAMPA

Boc‑Phe‑NCA Method for Hindered Peptide Coupling

The coupling of Boc‑protected N‑methyl amino acids to form sterically hindered peptides is challenging, with yields heavily dependent on the activation method. In a comparative study of coupling Boc‑Phe‑Xaa‑Phe‑OBzl tripeptides (where Xaa = N‑MeAla, N‑MeAib, or N‑Me α‑Ac₅c), the Boc‑Phe‑NCA method achieved yields exceeding 90% under optimized conditions (prolonged reaction time or elevated temperature) [1]. In contrast, pivaloyl mixed anhydride, pentafluorophenyl ester, and acyl fluoride activation gave yields below 10% for the most hindered residues (Xaa = N‑MeAib and N‑Me α‑Ac₅c) [1]. At room temperature with equimolar reactants, HBTU and PyBroP provided intermediate yields (20–60%) [1].

Peptide coupling N‑methyl amino acids Hindered peptides Boc‑Phe‑NCA

Direct Synthesis via Selective Methylation of Boc‑L‑Tyrosine

The target compound can be synthesized with high selectivity via direct N/O‑methylation of Boc‑L‑tyrosine. Under controlled conditions using methyl iodide or dimethyl sulfate with appropriate bases, three distinct methylated products are obtained: Boc‑L‑tyrosine methyl ester, Boc‑4‑methoxy‑L‑phenylalanine methyl ester, and Boc‑N‑methyl‑4‑methoxy‑L‑phenylalanine [1]. The reported method allows for the facile preparation of the target compound without the need for multi‑step protection/deprotection sequences, simplifying the synthetic route compared to alternative approaches.

Amino acid synthesis Selective methylation Boc‑L‑tyrosine N/O‑methylation

4‑Methoxy Substitution and Lipophilicity Modulation

The 4‑methoxy group on the phenylalanine side chain increases lipophilicity compared to the unsubstituted analog. For the unprotected amino acid N‑Me‑4‑methoxy‑L‑phenylalanine (CAS 52939‑33‑0), the calculated LogP is 1.30 [1]. In comparison, the unsubstituted N‑methyl‑L‑phenylalanine (N‑Me‑Phe) has a calculated LogP of approximately 0.8 , representing a 0.5‑unit increase. This modest but significant increase in hydrophobicity can enhance passive membrane permeability and alter peptide‑protein binding interactions, while the methoxy oxygen retains hydrogen‑bond acceptor capability.

Lipophilicity 4‑Methoxy substitution Peptide drug design LogP

Boc‑Urethane Bond Conformation and Turn Induction

Conformational energy computations on Boc‑amino acid N′‑methylamides reveal that the trans and cis conformations of the urethane amide bond have nearly equal energies (ΔE < 0.5 kcal/mol), in stark contrast to the peptide bond, where the trans conformation is strongly favored by ~2 kcal/mol [1]. When combined with N‑methylation, which also alters the cis‑trans equilibrium of the subsequent amide bond, the target compound introduces a unique conformational bias that can stabilize β‑turn structures or induce specific backbone geometries in peptides [1].

Peptide conformation Boc group N‑methylation Cis‑trans isomerization

N-Boc-N-methyl-4-methoxy-L-phenylalanine – Applications


Blood–Brain Barrier Shuttle Peptide Synthesis

N‑Boc‑N‑methyl‑4‑methoxy‑L‑phenylalanine serves as a critical monomer for constructing N‑methyl phenylalanine‑rich peptides that function as passive diffusion BBB shuttles. The N‑methyl and 4‑methoxy modifications, as evidenced by the >10‑fold increase in PAMPA permeability compared to non‑methylated controls [1], enable the resulting peptides to carry otherwise non‑permeating drug cargos (e.g., GABA, nipecotic acid, aminolevulinic acid) across the blood–brain barrier [1].

Boc‑Based SPPS for Hindered Sequences

This compound is specifically designed for integration into Boc‑SPPS workflows where the Boc group provides orthogonal protection compatible with standard TFA deprotection cycles. When incorporating the sterically hindered N‑methyl residue, optimal coupling yields (>90%) are achieved using Boc‑amino acid N‑carboxyanhydrides or PyBroP activation [2], whereas common mixed anhydride methods result in near‑complete failure (<10% yield) [2].

Proteolytically Stable Peptidomimetics

The combined N‑methylation and 4‑methoxy substitution confers increased resistance to enzymatic degradation and enhanced conformational rigidity. The nearly isoenergetic cis/trans urethane bond of the Boc group [3] and the altered backbone conformation induced by N‑methylation [3] make this derivative ideal for creating metabolically stable, turn‑inducing motifs in therapeutic peptide candidates.

α₄ Integrin Antagonist Libraries

Phenylalanine derivatives bearing 4‑alkoxy and N‑alkyl substituents have been claimed as α₄ integrin antagonists for treating inflammatory diseases [4]. N‑Boc‑N‑methyl‑4‑methoxy‑L‑phenylalanine provides a versatile, orthogonally protected intermediate for parallel synthesis of compound libraries aimed at inhibiting α₄β₁/α₄β₇ integrin‑mediated cell adhesion.

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